molecular formula C28H42N8O10 B14215705 L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- CAS No. 574749-80-7

L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl-

Cat. No.: B14215705
CAS No.: 574749-80-7
M. Wt: 650.7 g/mol
InChI Key: RASMHUHPQIQBAN-QUVRYOLLSA-N
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Description

L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents like hydrogen peroxide can modify the amino acid side chains.

    Reduction: Reducing agents like DTT (dithiothreitol) can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Specific reagents like NBS (N-bromosuccinimide) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in individual amino acids, while oxidation can lead to modified side chains.

Scientific Research Applications

L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including cancer treatment and enzyme inhibition.

    Industry: Utilized in the production of peptide-based drugs and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and metabolism. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamine, L-threonyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-leucyl-L-glutaminyl-
  • L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine

Uniqueness

L-Glutamine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.

Properties

CAS No.

574749-80-7

Molecular Formula

C28H42N8O10

Molecular Weight

650.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H42N8O10/c1-14(2)23(27(44)34-17(28(45)46)8-9-20(30)38)36-26(43)19(13-37)33-22(40)12-32-25(42)18(10-15-6-4-3-5-7-15)35-24(41)16(29)11-21(31)39/h3-7,14,16-19,23,37H,8-13,29H2,1-2H3,(H2,30,38)(H2,31,39)(H,32,42)(H,33,40)(H,34,44)(H,35,41)(H,36,43)(H,45,46)/t16-,17-,18-,19-,23-/m0/s1

InChI Key

RASMHUHPQIQBAN-QUVRYOLLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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